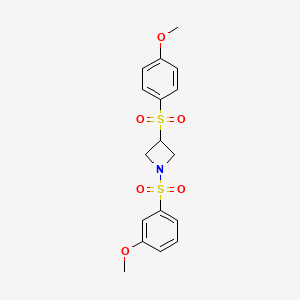![molecular formula C19H21NO4 B2509108 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide CAS No. 1421513-60-1](/img/structure/B2509108.png)
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a phenoxybenzamide moiety, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl ring, introducing the hydroxy and hydroxymethyl groups through selective functionalization. The phenoxybenzamide moiety can be attached via amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the phenoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is unique due to the combination of its cyclopentyl ring with hydroxy and hydroxymethyl groups and the phenoxybenzamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-12-14-10-15(11-18(14)22)20-19(23)13-6-8-17(9-7-13)24-16-4-2-1-3-5-16/h1-9,14-15,18,21-22H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWLRGLEXEMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2509027.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)







![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

